6-bromo-2-naphthyl beta-D-mannoside
Description
Structural Features
- Naphthalene Core : A bromine atom is substituted at position 6 of the naphthalene ring.
- Sugar Unit : The β-D-mannose group is attached via a glycosidic bond, with stereochemistry defined as β-configuration (anomeric carbon in the R configuration).
- Solubility : Sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
| Property | Value |
|---|---|
| CAS Registry Number | 28541-84-6 |
| Molecular Formula | C₁₆H₁₇BrO₆ |
| Molecular Weight | 385.21 g/mol |
| Solubility | DMSO, DMF (soluble), Water (low) |
Historical Development in Glycoside Chemistry
The synthesis of 6-bromo-2-naphthyl β-D-mannoside reflects advances in glycosylation methodologies. Early glycoside synthesis relied on Fischer glycosidation (acid-catalyzed reactions between sugars and alcohols), but modern methods prioritize stereochemical control and efficiency.
Key Methodological Milestones
- Silver Triflate Catalysis : A Lewis acid catalyst enables regioselective glycosylation of 6-bromo-2-naphthol with α-D-mannopyranosyl bromide.
- Glycosyl Donor Evolution :
These innovations underpin the compound’s synthesis, ensuring high-purity products for biochemical studies.
Significance in Carbohydrate Research
6-Bromo-2-naphthyl β-D-mannoside serves as a critical tool in carbohydrate enzymology, particularly for studying glycoside hydrolases .
Biochemical Applications
Chromogenic Substrate :
Enzyme Kinetics and Mechanism :
Properties
Molecular Formula |
C16H17BrO6 |
|---|---|
Molecular Weight |
385.21 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15+,16-/m1/s1 |
InChI Key |
NLRXQZJJCPRATR-RBGFHDKUSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glycosylation
This classical method uses per-O-acetylated mannosyl bromide as the donor. Silver oxide (Ag₂O) acts as an acid scavenger, promoting the formation of the beta-glycoside via neighboring group participation from the C2 acetyl group.
Reaction Conditions :
Trichloroacetimidate Donor Approach
Mannose trichloroacetimidate donors, activated by trimethylsilyl triflate (TMSOTf), offer superior reactivity and selectivity. The C2 participating group (e.g., benzoyl) ensures beta-configuration retention through transient oxocarbenium ion formation.
Optimized Parameters :
- Donor: Mannose trichloroacetimidate
- Acceptor: 6-Bromo-2-naphthol
- Catalyst: TMSOTf (0.1 equiv)
- Solvent: Anhydrous acetonitrile
- Yield: 75–80%.
Table 2: Glycosylation Method Comparison
| Method | Donor | Activator | Beta Selectivity | Yield |
|---|---|---|---|---|
| Koenigs-Knorr | Per-O-acetyl | Ag₂O | 90% | 70% |
| Trichloroacetimidate | C2-Bz-imidate | TMSOTf | 98% | 80% |
Stereochemical Control and Byproduct Mitigation
The beta-D configuration is critical for biological activity. Key considerations include:
- Protecting Groups : Benzoyl (Bz) at C2 and C3 positions prevents undesired alpha-anomer formation.
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor beta-selectivity by stabilizing the oxocarbenium ion intermediate.
- Temperature Control : Reactions conducted below −20°C reduce epimerization risks.
Common byproducts, such as alpha-anomers or ortho-brominated derivatives, are minimized using high-purity 6-bromo-2-naphthol and rigorous exclusion of moisture.
Purification and Characterization
Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from ethanol. Characterization data includes:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), anomeric proton (δ 5.4 ppm, J = 1.5 Hz).
- HRMS : [M+Na]⁺ at m/z 407.0521 (calculated for C₁₆H₁₇BrO₆Na).
- HPLC Purity : >99% (C18 column, acetonitrile:water gradient).
Industrial-Scale Challenges and Innovations
While laboratory-scale synthesis is well-established, industrial production faces hurdles:
- Cost of Glycosyl Donors : Trichloroacetimidates are expensive; alternatives like thioglycosides are under investigation.
- Bromination Efficiency : Patent WO2014069674A1 highlights aqueous-phase bromination using CuBr₂, reducing organic solvent waste.
- Catalyst Recycling : Immobilized TMSOTf on mesoporous silica improves recyclability up to five cycles without yield loss.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-2-naphthyl β-D-mannoside, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis typically involves glycosylation of 6-bromo-2-naphthol with a mannosyl donor. Key steps include activating the glycosyl donor (e.g., using silver(I) oxide for methylation) and controlling stereochemistry via protecting group strategies. For example, isotopic labeling studies ([¹³C]iodomethane and [¹⁵N]amine donors) achieved 11:1 stereoselectivity favoring the β-configuration in related glucosides . Optimizing solvent polarity (e.g., acetonitrile vs. dichloromethane) and temperature (0–25°C) can enhance yield and purity.
| Synthetic Method | Conditions | Stereoselectivity (β:α) | Yield (%) |
|---|---|---|---|
| Koenigs-Knorr | Ag₂O, CH₃I, RT | 11:1 | 65–75 |
| Trichloroacetimidate | BF₃·Et₂O, –20°C | 8:1 | 50–60 |
| Enzymatic glycosylation | β-Mannosidase, pH 6.5, 37°C | >20:1 | 30–40 |
Q. How is 6-bromo-2-naphthyl β-D-mannoside characterized to confirm structural integrity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Anomeric proton signals in ¹H NMR (δ 4.8–5.2 ppm, J = 1–3 Hz) confirm β-linkage. HRMS with isotopic labeling ([¹³C]/[¹⁵N]) enhances accuracy for low-yield products . Polarimetry ([α]D²⁵ ≈ –40° to –50°) and IR (C-O-C stretch at 1070 cm⁻¹) further validate stereochemistry.
Q. What are the primary applications of 6-bromo-2-naphthyl β-D-mannoside in enzymatic assays?
- Methodological Answer : It is a chromogenic substrate for β-mannosidase localization in tissues. Upon enzymatic hydrolysis, the 6-bromo-2-naphthol product reacts with zinc salts (e.g., ZnSO₄) to form an insoluble colored precipitate (λmax = 540 nm) . This method is superior to fluorogenic substrates in histochemical studies due to better photostability.
Advanced Research Questions
Q. How can researchers resolve discrepancies in β-mannosidase activity data when using 6-bromo-2-naphthyl β-D-mannoside across different tissue types?
- Methodological Answer : Variability may arise from endogenous inhibitors or pH differences. Include control experiments with heat-inactivated enzymes and buffer optimization (pH 4.5–7.0). Quantify activity using a standardized calibration curve with purified β-mannosidase. Cross-validate with LC-MS/MS to measure liberated 6-bromo-2-naphthol . For conflicting data, apply factorial design to isolate variables (e.g., substrate concentration, incubation time) .
Q. What strategies improve the solubility and stability of 6-bromo-2-naphthyl β-D-mannoside in aqueous assays?
- Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes. Stabilize solutions at 4°C with antioxidants (e.g., sodium ascorbate). For long-term storage, lyophilize with trehalose. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does 6-bromo-2-naphthyl β-D-mannoside compare to fluorogenic substrates in real-time enzyme kinetics studies?
- Methodological Answer : While fluorogenic substrates (e.g., 4-methylumbelliferyl mannoside) offer higher sensitivity (nM detection), 6-bromo-2-naphthyl derivatives provide spatial resolution in tissue sections. Use stopped-flow spectrophotometry for rapid kinetics (kcat/Km analysis) or combine with fluorescence quenching agents (e.g., iodide) for dual-mode detection .
Q. What computational methods predict the binding affinity of 6-bromo-2-naphthyl β-D-mannoside to β-mannosidases?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled enzymes. Validate with MD simulations (AMBER) to assess hydrogen bonding (O6 of mannose with catalytic Glu residue) and hydrophobic interactions (naphthyl-Br with active-site pockets). Compare with mutagenesis data (e.g., E127A mutants) .
Data Contradiction and Experimental Design
Q. How should researchers address non-reproducible results in β-mannosidase inhibition studies using this substrate?
- Methodological Answer : Ensure batch-to-batch consistency of the substrate via HPLC purity checks (>98%). Test inhibitors against recombinant enzymes to exclude tissue-specific interference. Apply Bland-Altman analysis to compare inter-lab variability . Use a negative control (e.g., mannose-6-phosphate) to identify non-specific binding.
Q. What factorial design approaches optimize the synthesis and application of 6-bromo-2-naphthyl β-D-mannoside?
- Methodological Answer : A 2³ factorial design can evaluate temperature, donor/acceptor ratio, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions for yield and stereoselectivity . For enzyme assays, a mixed-level design (e.g., pH, substrate concentration, incubation time) minimizes experimental runs while maximizing data robustness.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
